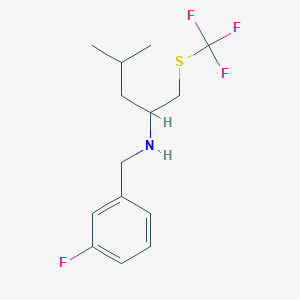
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of temperature, pressure, and reaction time. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine-containing groups, used in the production of high-performance polymers.
(NH4)2S: A compound with sulfur and nitrogen elements, explored for its stability and superionic properties.
Uniqueness
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine stands out due to its unique combination of fluorine, methyl, and trifluoromethylsulfanyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where such properties are desirable.
Properties
Molecular Formula |
C14H19F4NS |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C14H19F4NS/c1-10(2)6-13(9-20-14(16,17)18)19-8-11-4-3-5-12(15)7-11/h3-5,7,10,13,19H,6,8-9H2,1-2H3 |
InChI Key |
GKKVVFMLDLLTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CSC(F)(F)F)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


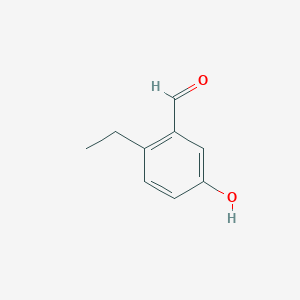
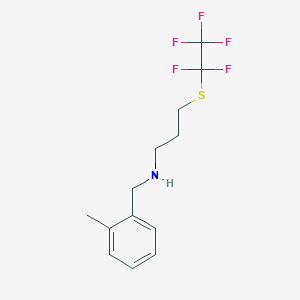
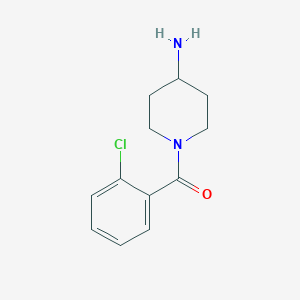
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
![5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide](/img/structure/B15094473.png)
![5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B15094483.png)
![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
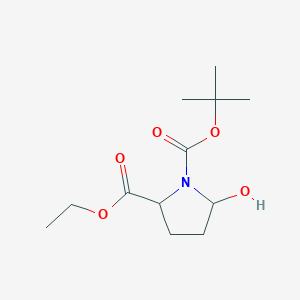
![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B15094511.png)
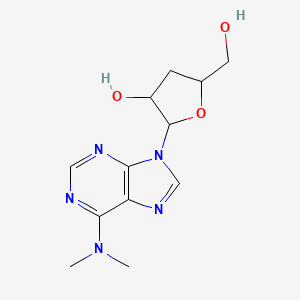
![7-Hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15094526.png)
![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)
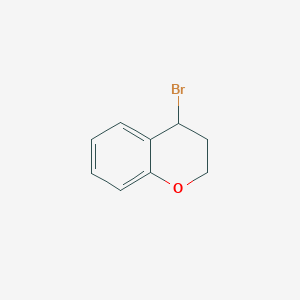
![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
